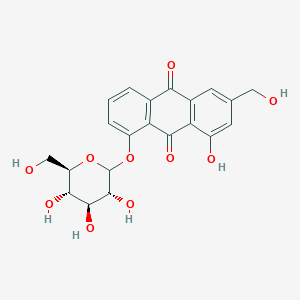

Aloe Emodin 8-Glucoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H20O10 |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

1-hydroxy-3-(hydroxymethyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |

InChI |

InChI=1S/C21H20O10/c22-6-8-4-10-14(11(24)5-8)18(27)15-9(16(10)25)2-1-3-12(15)30-21-20(29)19(28)17(26)13(7-23)31-21/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21?/m1/s1 |

InChI Key |

KIZBWUUJNJEYCM-PMQCEUHXSA-N |

Isomeric SMILES |

C1=CC2=C(C(=C1)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)CO |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Unveiling of a Potent Anthraquinone: A Technical Guide to the Biosynthetic Pathway of Aloe Emodin 8-O-Glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of Aloe Emodin 8-O-Glucoside, a significant bioactive anthraquinone glycoside found in Aloe vera. The biosynthesis initiates with the polyketide pathway, catalyzed by the pivotal enzyme Octaketide Synthase (OKS), to form the aloe-emodin aglycone. This is followed by a crucial glycosylation step at the C-8 hydroxyl group, mediated by a UDP-dependent glycosyltransferase (UGT). This document details the enzymatic reactions, and key intermediates, and presents available quantitative data. Furthermore, it outlines detailed experimental protocols for the functional characterization of the involved enzymes and discusses the regulatory signaling pathways that govern the production of this medicinally important compound.

Introduction

Aloe Emodin 8-O-Glucoside is a naturally occurring anthraquinone derivative isolated from various medicinal plants, most notably Aloe vera. It exhibits a wide range of pharmacological activities, including anti-inflammatory, and potential anticancer properties. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This guide synthesizes current knowledge to provide a detailed technical resource for professionals in the fields of natural product chemistry, drug discovery, and plant biotechnology.

The Biosynthetic Pathway: From Precursors to Glycoside

The biosynthesis of Aloe Emodin 8-O-Glucoside is a two-stage process: the formation of the aloe-emodin aglycone via the polyketide pathway, followed by a specific glycosylation event.

Stage 1: The Polyketide Pathway to Aloe-Emodin

The backbone of aloe-emodin is assembled through the polyketide pathway, a major route for the biosynthesis of a diverse array of natural products in plants.

-

Precursors: The pathway commences with one molecule of acetyl-CoA as a starter unit and seven molecules of malonyl-CoA as extender units.

-

Key Enzyme: Octaketide Synthase (OKS): The central enzyme in this stage is Octaketide Synthase (OKS), a type III polyketide synthase. OKS catalyzes the iterative decarboxylative condensation of malonyl-CoA units with the growing polyketide chain. In Aloe arborescens, novel OKS enzymes, such as PKS4 and PKS5, have been identified and functionally characterized, demonstrating their role in producing an octaketide backbone[1][2]. While the specific OKS from Aloe vera is yet to be fully characterized, transcriptome analysis has revealed the presence of several putative OKS genes[3].

-

Intermediate Steps: The linear octaketide chain produced by OKS undergoes a series of cyclization and aromatization reactions to form the tricyclic anthraquinone core. While the exact intermediates and enzymes for these subsequent steps in Aloe vera are not fully elucidated, the proposed pathway involves the formation of atrochrysone and emodin anthrone as key intermediates before the final oxidation to aloe-emodin[2].

Stage 2: Glycosylation of Aloe-Emodin

The final step in the biosynthesis is the attachment of a glucose moiety to the 8-hydroxyl group of the aloe-emodin aglycone.

-

Enzyme: UDP-Dependent Glycosyltransferase (UGT): This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). UGTs are a large family of enzymes that transfer a glycosyl group from an activated sugar donor, typically UDP-glucose, to a wide range of acceptor molecules.

-

Specificity: The glycosylation of aloe-emodin to form the 8-O-glucoside is a highly specific event. While numerous UGTs have been identified in the Aloe vera transcriptome, the specific UGT responsible for this reaction is yet to be definitively identified and characterized[3]. However, studies on UGTs from other plants have shown the ability to glycosylate emodin and related anthraquinones[4].

Quantitative Data

Quantitative data on the enzymes involved in the biosynthesis of Aloe Emodin 8-O-Glucoside is crucial for understanding the pathway's efficiency and for metabolic engineering applications. The available data is currently limited.

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (min-1) | Optimum pH | Optimum Temperature (°C) | Reference |

| Octaketide Synthase 1 (OKS1) | Aloe arborescens | Malonyl-CoA | 95 | 0.094 | 7.5 | - | [5] |

| Aloesone Synthase (PKS3) | Aloe arborescens | Malonyl-CoA | 88 | 0.0075 | - | 50 | [6] |

| UGT72B49 | Rheum palmatum | Aloesone | 30 ± 2.5 | 0.00092 ± 0.00003 s-1 | 7 | 50 | [7] |

Table 1: Kinetic Parameters of Key Enzymes in Anthraquinone Biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthetic pathway of Aloe Emodin 8-O-Glucoside.

Heterologous Expression and Purification of Octaketide Synthase (OKS)

This protocol describes the expression of a putative OKS from Aloe vera in E. coli for subsequent characterization.

-

Gene Cloning:

-

Isolate total RNA from Aloe vera leaf or root tissue.

-

Synthesize cDNA using a reverse transcriptase kit.

-

Amplify the full-length coding sequence of the putative OKS gene using gene-specific primers with appropriate restriction sites.

-

Ligate the PCR product into a pET expression vector (e.g., pET-28a(+)) containing an N-terminal His-tag.

-

Transform the ligation product into E. coli DH5α for plasmid propagation and confirm the sequence by Sanger sequencing.

-

-

Protein Expression:

-

Transform the confirmed expression plasmid into an E. coli expression strain (e.g., BL21(DE3)pLysS).

-

Grow a 10 mL overnight pre-culture in LB medium containing the appropriate antibiotics at 37°C.

-

Inoculate 1 L of LB medium with the pre-culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 16-20°C for 16-20 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

Desalt and concentrate the purified protein using an appropriate method (e.g., dialysis or ultrafiltration).

-

In Vitro Assay of Octaketide Synthase (OKS) Activity

This assay determines the enzymatic activity of the purified OKS.

-

Reaction Mixture:

-

Prepare a 100 µL reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

1 µg of purified OKS

-

50 µM Acetyl-CoA (starter)

-

100 µM Malonyl-CoA (extender)

-

(Optional: for radioactive assay) 1 µL of [2-14C]malonyl-CoA

-

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1 hour.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding 10 µL of 20% HCl.

-

Extract the polyketide products with 200 µL of ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Transfer the ethyl acetate layer to a new tube and evaporate to dryness.

-

-

Product Analysis:

-

Resuspend the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the products by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).

-

For radioactive assays, analyze the products by thin-layer chromatography (TLC) followed by autoradiography.

-

Functional Characterization of UDP-Glycosyltransferase (UGT)

This protocol outlines the steps to identify and characterize a UGT from Aloe vera that glycosylates aloe-emodin.

-

Gene Identification and Cloning:

-

Identify candidate UGT genes from the Aloe vera transcriptome database based on homology to known anthraquinone UGTs.

-

Clone the candidate UGT genes into an expression vector as described for OKS (Section 4.1).

-

-

Heterologous Expression and Purification:

-

Express and purify the recombinant UGT proteins as described for OKS (Section 4.1).

-

-

UGT Activity Assay:

-

Prepare a 50 µL reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 µg of purified UGT

-

100 µM Aloe-emodin (substrate)

-

1 mM UDP-glucose (sugar donor)

-

-

Incubate at 30°C for 30 minutes.

-

Terminate the reaction by adding 50 µL of methanol.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to detect the formation of Aloe Emodin 8-O-Glucoside.

-

-

Kinetic Analysis:

-

To determine the Km and Vmax values, perform the UGT activity assay with varying concentrations of aloe-emodin (e.g., 5-200 µM) while keeping the UDP-glucose concentration constant and vice versa.

-

Quantify the product formation using a standard curve of authentic Aloe Emodin 8-O-Glucoside.

-

Calculate the kinetic parameters using Michaelis-Menten kinetics and a suitable software program.

-

Regulatory Signaling Pathways

The biosynthesis of Aloe Emodin 8-O-Glucoside is a tightly regulated process influenced by various internal and external stimuli.

Elicitor-Induced Regulation

Plant defense signaling molecules, known as elicitors, play a significant role in upregulating the production of secondary metabolites, including anthraquinones.

-

Jasmonate Signaling: Methyl jasmonate (MeJA), a key signaling molecule in plant defense, has been shown to induce the expression of genes involved in the biosynthesis of secondary metabolites[8]. Treatment of Aloe vera with MeJA has been reported to increase the production of aloe-emodin[3]. This suggests that the jasmonate signaling pathway, likely involving MYC transcription factors, positively regulates the expression of OKS and other biosynthetic genes.

-

Salicylic Acid Signaling: Salicylic acid (SA) is another crucial phytohormone involved in plant defense responses. Exogenous application of SA has been demonstrated to significantly enhance the accumulation of aloe-emodin and chrysophanol in Aloe vera adventitious roots[9]. This induction is correlated with an increased transcript accumulation of OKS genes, indicating that the SA signaling pathway is a positive regulator of anthraquinone biosynthesis in Aloe.

Light Signaling

Light is a critical environmental factor that influences various aspects of plant growth and development, including the biosynthesis of secondary metabolites. Studies have indicated that light intensity can affect the content of anthraquinones in Aloe plants[10]. This suggests the involvement of light-responsive signaling pathways and transcription factors, such as those from the MYB and bHLH families, which are known to regulate phenylpropanoid and flavonoid biosynthesis, in controlling the expression of genes in the aloe-emodin biosynthetic pathway.

Visualizations

Biosynthetic Pathway of Aloe Emodin 8-O-Glucoside

Caption: Overview of the biosynthetic pathway of Aloe Emodin 8-O-Glucoside.

Experimental Workflow for OKS Characterization

Caption: Workflow for the functional characterization of Octaketide Synthase.

Regulatory Signaling Pathways

Caption: Proposed regulatory network for Aloe Emodin 8-O-Glucoside biosynthesis.

Conclusion

The biosynthesis of Aloe Emodin 8-O-Glucoside is a complex process involving a dedicated polyketide synthase and a specific glycosyltransferase. While the general framework of the pathway has been established, further research is required to fully elucidate the intermediate steps and to identify and characterize the specific enzymes from Aloe vera. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to unravel the intricacies of this important biosynthetic pathway, with the ultimate goal of harnessing its potential for pharmaceutical and biotechnological applications.

References

- 1. Novel type III polyketide synthases from Aloe arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. De novo sequencing, assembly and characterisation of Aloe vera transcriptome and analysis of expression profiles of genes related to saponin and anthraquinone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. uniprot.org [uniprot.org]

- 7. Enzymatic glycosylation of aloesone performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enhancement of Anti-Inflammatory Activity of Aloe vera Adventitious Root Extracts through the Alteration of Primary and Secondary Metabolites via Salicylic Acid Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling Aloe Emodin 8-Glucoside: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Aloe Emodin 8-Glucoside, a naturally occurring anthraquinone glycoside with significant therapeutic potential. This document details its primary natural sources, comprehensive isolation and purification protocols, and an overview of its known biological signaling pathways.

Natural Sources of this compound

This compound is predominantly found in two major plant genera: Aloe and Rheum.

Primary Botanical Sources:

-

Aloe Species: Various species of the Aloe genus are rich sources of this compound, with Aloe vera being one of the most well-known. The compound is typically located in the bitter yellow latex of the leaves, which is distinct from the inner gel. Other Aloe species also contain this and related anthraquinone glycosides.

-

Rheum Species (Rhubarb): Several species of rhubarb, including Rheum palmatum and Rheum officinale, are significant sources of this compound.[1] The rhizomes of these plants are particularly rich in a variety of anthraquinones and their glycosides.[2][3]

-

Other Polygonaceae and Rhamnaceae Family Plants: The compound also occurs in other plants of the Polygonaceae family, such as Rumex species, and in the Rhamnaceae family, including Frangula alnus and Frangula purshiana.

Quantitative Analysis of Aloe Emodin and Related Anthraquinones

The concentration of this compound and its aglycone, Aloe-Emodin, can vary significantly depending on the plant species, growing conditions, and the part of the plant being analyzed. The following tables summarize representative quantitative data from various studies.

Table 1: Quantitative Content of Aloe-Emodin in Rheum Species

| Plant Species | Plant Part | Compound | Concentration (mg/g of dry weight) | Analytical Method |

| Rheum palmatum | Rhizome | Aloe-Emodin | 0.523 - 0.609 | HPTLC[4] |

| Rheum emodi | Rhizome | Aloe-Emodin | 4.8 | HPLC |

| Rheum palmatum | Root Extract | Aloe-Emodin | Not specified, but present | HPLC[5] |

Table 2: Quantitative Content of Anthraquinones in Aloe vera

| Plant Part | Compound | Concentration (µg/g of sample) | Notes | Analytical Method |

| Whole-leaf gel | Aloin | > 50% decrease at 50°C and 70°C | Concentration is temperature and pH sensitive | HPLC[6] |

| Whole-leaf gel | Aloe-Emodin | Stable across tested temperatures and pH | - | HPLC[6] |

| Calli Culture | Aloe-Emodin | Higher production in calli than in whole leaves | Production influenced by culture conditions | HPLC[7] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process of extraction, fractionation, and purification. Below are detailed methodologies based on established techniques for anthraquinone glycoside separation.

General Extraction Methodology

Objective: To extract crude anthraquinone glycosides from plant material.

Materials:

-

Dried and powdered plant material (e.g., Rheum palmatum rhizomes or Aloe vera leaf latex)

-

Methanol or Ethanol (80-95%)

-

Soxhlet apparatus or ultrasonicator

-

Rotary evaporator

-

Filter paper

Protocol:

-

Extraction:

-

Soxhlet Extraction: Place 100 g of powdered plant material into a thimble and perform continuous extraction with 1 L of methanol for 6-8 hours.

-

Ultrasonication-Assisted Extraction: Suspend 100 g of powdered plant material in 1 L of 80% ethanol. Sonicate the mixture for 30-45 minutes at a controlled temperature (e.g., 40-50°C). Repeat the extraction process twice.

-

-

Filtration and Concentration:

-

Filter the resulting extract through filter paper to remove solid plant debris.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Purification by High-Speed Counter-Current Chromatography (HSCCC)

Objective: To separate and purify this compound from the crude extract.

Materials:

-

Crude extract

-

HSCCC instrument

-

Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water in a 4:1:3:2 v/v/v/v ratio)[8]

-

HPLC system for fraction analysis

Protocol:

-

Solvent System Preparation: Prepare the two-phase solvent system and allow it to equilibrate in a separatory funnel. Separate the upper and lower phases.

-

HSCCC Operation:

-

Fill the HSCCC column with the stationary phase (typically the upper phase).

-

Rotate the column at a set speed (e.g., 800-1000 rpm).

-

Pump the mobile phase (typically the lower phase) through the column until hydrodynamic equilibrium is reached.

-

-

Sample Injection and Fraction Collection:

-

Dissolve a known amount of the crude extract in a small volume of the biphasic solvent system.

-

Inject the sample into the HSCCC system.

-

Collect fractions at regular intervals.

-

-

Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.

-

Final Purification: Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To achieve high-purity isolation of this compound.

Materials:

-

Partially purified fractions from HSCCC or crude extract

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)

Protocol:

-

Column and Mobile Phase:

-

Equilibrate the preparative C18 column with the initial mobile phase composition.

-

-

Sample Preparation and Injection:

-

Dissolve the sample in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Inject the sample onto the column.

-

-

Gradient Elution:

-

Run a gradient elution program to separate the components. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute compounds of increasing hydrophobicity.

-

-

Fraction Collection:

-

Collect fractions corresponding to the peak of this compound, detected by a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).

-

-

Purity Confirmation and Solvent Removal:

-

Confirm the purity of the collected fractions using analytical HPLC.

-

Combine the pure fractions and remove the solvent by lyophilization or evaporation to yield the purified this compound.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Known Signaling Pathways

The direct signaling pathways of this compound are not as extensively studied as its aglycone, aloe-emodin. However, existing research suggests its involvement in several key cellular processes.

Caption: Overview of signaling pathways influenced by this compound.

Research indicates that this compound may exert its biological effects through the modulation of several key signaling pathways. It has been shown to act as an activator of PPARα/γ and AMPK.[1] Additionally, studies on its aglycone, aloe-emodin, suggest involvement in the inhibition of the Wnt/β-catenin signaling pathway and modulation of the PI3K/Akt/mTOR and MAPK pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[9] The glycoside form is believed to enhance bioavailability and may modulate these pathways differently than the aglycone. Further research is required to fully elucidate the specific molecular targets and downstream effects of this compound.

References

- 1. Emodin-8-glucoside - Wikipedia [en.wikipedia.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Phytoconstituents and therapeutic uses of Rheum emodi wall. ex Meissn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study [frontiersin.org]

An In-depth Technical Guide to Aloe Emodin 8-Glucoside: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloe Emodin 8-Glucoside is a naturally occurring anthraquinone glycoside found in various medicinal plants, most notably from the Aloe species and Rheum species. As a glycosylated derivative of Aloe Emodin, it exhibits a range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a visualization of its implicated signaling pathways to support further research and drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. It is important to note that while some data is specific to the glycoside, other data, particularly quantitative solubility and detailed spectral analyses, are more readily available for its aglycone, Aloe Emodin.

General Properties

| Property | Value | Source |

| IUPAC Name | 1-hydroxy-3-(hydroxymethyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | [1] |

| Synonyms | Aloe-emodin 8-O-beta-D-glucopyranoside, 1-Hydroxy 3-hydroxymethylanthraquinone 8-glucoside | [2] |

| CAS Number | 33037-46-6 | [2] |

| Molecular Formula | C₂₁H₂₀O₁₀ | [2] |

| Molecular Weight | 432.38 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Appearance | Light yellow to yellow solid | [3] |

Solubility

Quantitative solubility data for this compound is not widely published. However, the solubility of its aglycone, Aloe Emodin, has been studied and provides a strong indication of the glycoside's behavior in various solvents. The presence of the glucose moiety in this compound is expected to increase its polarity and aqueous solubility compared to the aglycone.

Qualitative Solubility of this compound:

-

Soluble in Methanol and DMSO.

Quantitative Solubility of Aloe Emodin (Aglycone) at 298.15 K (25 °C):

| Solvent | Mole Fraction (x 10⁻⁵) |

| Water | 0.0807 |

| Methanol | 0.5390 |

| Ethanol | 3.744 |

| 1-Propanol | 5.261 |

| 2-Butanol | 4.524 |

| 1-Butanol | 9.05 |

| 1-Pentanol | 13.77 |

This data for Aloe Emodin is sourced from a study measuring its solubility in seven pure solvents.[4]

Spectral Data

Detailed spectral data for this compound is limited in publicly available literature. The following tables provide data for the aglycone, Aloe Emodin, which serves as a reference for the core anthraquinone structure. The addition of the glucose moiety in the 8-glucoside will introduce characteristic signals in the NMR spectra (typically in the 3.0-5.5 ppm range in ¹H NMR and 60-105 ppm range in ¹³C NMR) and additional O-H and C-O stretching bands in the IR spectrum.

1.3.1. ¹H NMR Spectral Data of Aloe Emodin (Aglycone) (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.94 | s | 1H | C1–OH |

| 11.92 | s | 1H | C8–OH |

| 7.94 | d, J = 6.8 Hz | 1H | C5–H |

| 7.71 | s | 1H | C4–H |

| 7.38 | m | 1H | C6–H |

| 7.32 | d, J = 8.4 Hz | 1H | C7–H |

| 7.28 | s | 1H | C2–H |

| 4.62 | s | 2H | –CH₂– |

This data is for Aloe Emodin.[5]

1.3.2. ¹³C NMR Spectral Data of Aloe Emodin (Aglycone) (Solvent: DMSO-d₆, 125 MHz)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 189.9 | C-9 |

| 186.3 | C-10 |

| 161.7 | C-1 |

| 157.1 | C-5 |

| 156.4 | C-8 |

| 149.1 | C-3 |

| 132.8 | C-4a |

| 129.6 | C-7 |

| 129.4 | C-6 |

| 124.3 | C-2 |

| 120.2 | C-4 |

| 113.8 | C-1a |

| 112.6 | C-8a |

| 112.5 | C-5a |

| 62.07 | C-11 (-CH₂OH) |

This data is for Aloe Emodin.[6]

1.3.3. FT-IR Spectral Data of Aloe Emodin (Aglycone) (Solvent: CDCl₃)

| Wavenumber (cm⁻¹) | Functional Group |

| 3600-3000 (broad) | O-H stretch |

| 1651 | C=O stretch (quinone) |

| 1633 | C=C stretch (aromatic) |

This data is for Aloe Emodin.[5] Characteristic IR absorptions for C-O stretching from the glucose moiety would be expected in the 1000-1300 cm⁻¹ region.[7]

1.3.4. UV-Vis Spectral Data

This compound and related anthraquinones typically exhibit three absorption maxima.

| λmax (nm) |

| ~260 |

| ~300 |

| ~430 |

This data is for a closely related compound, α-L-11-O-rhamnopyranosylaloe-emodin.[6]

1.3.5. Mass Spectrometry

The mass spectrum for Aloe-Emodin-8-O-glycoside is available in public databases such as MassBank (Accession: MSBNK-Washington_State_Univ-BML80711).[8]

Experimental Protocols

The following sections outline generalized methodologies for the isolation, purification, and characterization of this compound based on published literature.

Isolation and Purification

Objective: To isolate and purify this compound from a plant source (e.g., Aloe or Rheum species).

Methodology:

-

Extraction:

-

Air-dried and powdered plant material (e.g., rhizomes or leaves) is subjected to cold percolation with a mixture of dichloromethane and methanol (1:1 v/v).[6]

-

Alternatively, methanolic extraction of the aerial parts of the plant can be performed.

-

-

Fractionation:

-

The crude extract is concentrated under reduced pressure.

-

The resulting residue is then subjected to column chromatography on silica gel.

-

Elution is carried out with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol.[6]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Fractions containing this compound are pooled and further purified using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[6]

-

A study on a related compound used a mobile phase of 0.2% acetic acid in water and methanol with a gradient program for HPLC separation, with UV detection at 254.4 nm.[9]

-

Characterization

Objective: To confirm the identity and purity of the isolated this compound.

Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

Purity is assessed using an analytical HPLC system with a C18 column.

-

A suitable mobile phase, such as a gradient of methanol and water, is used for elution.

-

Detection is typically performed using a UV-Vis or photodiode array (PDA) detector at a wavelength of approximately 254 nm.[9]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.

-

2D NMR techniques (COSY, HSQC, HMBC) are employed to fully elucidate the structure and assign all proton and carbon signals.[6]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The FT-IR spectrum is recorded to identify the characteristic functional groups present in the molecule.

-

Signaling Pathways

The biological activities of Aloe Emodin, the aglycone of this compound, have been linked to its interaction with several key cellular signaling pathways. While research on the glycoside is ongoing, it is hypothesized to have similar or related mechanisms of action.

PI3K/Akt/mTOR Signaling Pathway in Cancer

Aloe Emodin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell proliferation, survival, and metabolism in cancer.[10][11][12] Inhibition of this pathway by Aloe Emodin can lead to decreased cancer cell growth and survival.[10][11][13]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

TLR4/NF-κB Signaling Pathway in Inflammation

Aloe Emodin can attenuate inflammatory responses by inhibiting the TLR4/NF-κB signaling pathway.[14][15] This pathway is activated by stimuli such as lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines.[15] A related compound, Emodin 8-O-glucoside, has been shown to upregulate this pathway, suggesting that the biological effect may be context-dependent.[16][17][18]

Caption: Inhibition of the TLR4/NF-κB inflammatory pathway by this compound.

Induction of Apoptosis in Cancer Cells

Aloe Emodin has been demonstrated to induce apoptosis in cancer cells through the mitochondrial pathway.[19][20] This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[19][20]

Caption: Induction of apoptosis via the mitochondrial pathway by this compound.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. This guide provides a foundational understanding of its physical and chemical properties, methodologies for its scientific investigation, and insights into its potential mechanisms of action. Further research is warranted to fully elucidate the specific activities and therapeutic applications of this compound, particularly in differentiating its effects from its aglycone, Aloe Emodin.

References

- 1. Aloe-emodin 8-O-beta-D-glucopyranoside | C21H20O10 | CID 5317644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. smujo.id [smujo.id]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. massbank.eu [massbank.eu]

- 9. researchgate.net [researchgate.net]

- 10. Aloe-Emodin Ameliorates Renal Fibrosis Via Inhibiting PI3K/Akt/mTOR Signaling Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Exploring the mechanism of aloe-emodin in the treatment of liver cancer through network pharmacology and cell experiments [frontiersin.org]

- 13. Aloe-emodin mediates the inhibitory effect of LncRNA D63785 on the PI3K/Akt/mTOR pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. scienceopen.com [scienceopen.com]

- 16. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Emodin 8-O-glucoside primes macrophages more strongly than emodin aglycone via activation of phagocytic activity and TLR-2/MAPK/NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells [frontiersin.org]

- 20. Integrated analysis of potential pathways by which aloe-emodin induces the apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the In Vitro Mechanisms of Aloe Emodin 8-O-Glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vitro mechanism of action of Aloe Emodin 8-O-Glucoside, an anthraquinone glycoside found in various medicinal plants. This document synthesizes available data on its effects on cellular signaling pathways, offering insights for researchers and professionals in drug discovery and development. Due to the limited specific research on Aloe Emodin 8-O-Glucoside, this guide also incorporates mechanistic data from its aglycone, Aloe Emodin, to provide a broader context and potential avenues for future investigation.

Core Pharmacological Activities and Quantitative Data

Aloe Emodin 8-O-Glucoside and the closely related Emodin-8-O-Glucoside have demonstrated a range of biological activities in vitro, primarily centered around anti-cancer and anti-inflammatory effects. The following tables summarize the key quantitative findings from various studies.

Table 1: Cytotoxicity of Emodin-8-O-Glucoside Against Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| C6 | Mouse Glioblastoma | MTT | 52.67 | [1][2] |

| T98G | Human Glioblastoma | MTT | 61.24 | [1][2] |

| SK-N-AS | Human Neuroblastoma | MTT | 108.7 | [1][2] |

Table 2: Enzyme Inhibition by Aloe Emodin 8-O-Glucoside and Emodin-8-O-Glucoside

| Compound | Target Enzyme | Enzyme Type | IC50 | Reference |

| Aloe Emodin 8-O-β-D-glucopyranoside | Human Protein Tyrosine Phosphatase 1B (hPTP1B) | Phosphatase | 26.6 µM | [3][4] |

| Emodin-8-O-Glucoside | Rat Lens Aldose Reductase (ALAR) | Reductase | 14.4 µM | [5] |

| Emodin-8-O-Glucoside | Topoisomerase II | Isomerase | 66 µM | [5] |

| Emodin-8-O-Glucoside | Mitogen-Activated Protein Kinase (MAPK) | Kinase | 430.14 pM (Inhibition Constant) | [5] |

Detailed Experimental Protocols

The following are representative experimental protocols used to assess the in vitro activity of Emodin-8-O-Glucoside.

Cell Viability and Proliferation Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Cancer cells (SK-N-AS, T98G, C6) are seeded in 96-well plates and cultured until they reach approximately 80% confluence.

-

The cells are then treated with varying concentrations of Emodin-8-O-Glucoside (typically in the range of 5-200 µM) or a vehicle control.

-

After a specified incubation period (e.g., 96 hours), the MTT reagent is added to each well.

-

Mitochondrial dehydrogenases in viable cells convert the MTT to formazan crystals.

-

The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[1][2]

-

-

BrdU (5-bromo-2'-deoxyuridine) Assay:

-

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cancer cells are cultured and treated with Emodin-8-O-Glucoside as described for the MTT assay.

-

During the final hours of incubation, BrdU is added to the culture medium.

-

BrdU, a synthetic analog of thymidine, is incorporated into the DNA of proliferating cells.

-

After incubation, the cells are fixed, and the DNA is denatured.

-

A specific antibody against BrdU, conjugated to an enzyme (e.g., peroxidase), is added.

-

A substrate for the enzyme is then added, resulting in a colorimetric reaction.

-

The absorbance is measured, with the intensity of the color being proportional to the amount of BrdU incorporated, and thus, to the level of cell proliferation.[1][2]

-

-

CellTiter-Glo® (CTG) Luminescent Cell Viability Assay:

-

This assay quantifies ATP, which is an indicator of metabolically active cells.

-

Cells are treated with the test compound in a 96-well plate.

-

The CellTiter-Glo® reagent is added, which lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.

-

Known and Postulated Signaling Pathways

While direct and detailed signaling pathway studies for Aloe Emodin 8-O-Glucoside are limited, the available evidence points towards the modulation of key enzymatic activities. Furthermore, the extensive research on its aglycone, Aloe Emodin, provides a valuable framework for its potential mechanisms of action.

Direct Enzymatic Inhibition by Aloe Emodin 8-O-Glucoside

Available data suggests that Aloe Emodin 8-O-Glucoside can directly inhibit the activity of human protein tyrosine phosphatase 1B (hPTP1B) and that Emodin-8-O-Glucoside inhibits MAPK.[3][4][5]

Caption: Direct inhibitory effects of Aloe Emodin 8-O-Glucoside.

Postulated Anti-Cancer Mechanisms (Inferred from Aloe Emodin)

Aloe Emodin, the aglycone of Aloe Emodin 8-O-Glucoside, is known to induce apoptosis and cell cycle arrest through multiple pathways. It is plausible that Aloe Emodin 8-O-Glucoside may exert similar effects, potentially after being metabolized to its aglycone form within the cell.

One of the well-documented pathways for Aloe Emodin is the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases.

Caption: Postulated apoptosis induction pathway based on Aloe Emodin.

Postulated Anti-Inflammatory Mechanisms (Inferred from Aloe Emodin)

Aloe Emodin has been shown to exert anti-inflammatory effects by inhibiting key inflammatory signaling pathways such as NF-κB and PI3K/Akt.[6] This leads to a reduction in the production of pro-inflammatory mediators.

Caption: Postulated anti-inflammatory mechanism based on Aloe Emodin.

Concluding Remarks and Future Directions

The available in vitro data indicates that Aloe Emodin 8-O-Glucoside is a bioactive molecule with potential therapeutic applications, particularly in oncology and inflammatory diseases. Its demonstrated inhibitory effects on hPTP1B and MAPK provide specific targets for further investigation.

However, it is crucial to note that the detailed understanding of its molecular mechanisms is still in its early stages. Much of the current knowledge on the signaling pathways is extrapolated from its aglycone, Aloe Emodin. Future research should focus on:

-

Direct Mechanistic Studies: Elucidating the specific signaling cascades modulated by Aloe Emodin 8-O-Glucoside, independent of its conversion to the aglycone.

-

Comparative Studies: Directly comparing the in vitro potency and mechanisms of Aloe Emodin 8-O-Glucoside with Aloe Emodin to understand the role of glycosylation.

-

Expanded Cell Line Screening: Assessing its efficacy across a broader range of cancer cell lines and in models of various inflammatory conditions.

-

Metabolic Fate: Investigating the intracellular conversion of Aloe Emodin 8-O-Glucoside to Aloe Emodin to determine the primary active form.

A deeper understanding of these aspects will be instrumental in unlocking the full therapeutic potential of Aloe Emodin 8-O-Glucoside and guiding its development as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Emodin-8-glucoside - Wikipedia [en.wikipedia.org]

Preliminary Cytotoxicity Screening of Aloe Emodin 8-Glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Aloe Emodin 8-Glucoside, an anthraquinone derivative found in plants such as Aloe vera and Rheum palmatum. This document outlines the cytotoxic effects of this compound on various cancer cell lines, details the experimental protocols for key assays, and illustrates the underlying molecular pathways.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its aglycone, Aloe Emodin, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell viability. A summary of reported IC50 values is presented in the table below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Emodin-8-O-Glucoside | SK-N-AS | Neuroblastoma | 108.7 | |

| Emodin-8-O-Glucoside | T98G | Glioblastoma (Human) | 61.24 | |

| Emodin-8-O-Glucoside | C6 | Glioblastoma (Mouse) | 52.67 | |

| Aloe Emodin | CCRF-CEM | Leukemia | 9.872 | [1] |

| Aloe Emodin | CEM/ADR5000 | Leukemia (Drug-resistant) | 12.85 | [1] |

| Aloe Emodin | A375 | Melanoma | ~15 | [2] |

| Aloe Emodin | COLO 800 | Melanoma | Not specified | [2] |

| Aloe Emodin | COLO 794 | Melanoma | Not specified | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. The following sections describe standard protocols for assays commonly used in the preliminary screening of compounds like this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[4]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (e.g., DMSO).

-

MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Detection (Annexin V-FITC Assay)

The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[5]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label apoptotic cells.[5] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, allowing for their differentiation.[5]

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: After the incubation period, collect both adherent and suspension cells.

-

Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late-stage apoptosis or necrosis.

Visualization of Workflows and Pathways

Visual representations are essential for understanding complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical experimental workflow for cytotoxicity screening and a key signaling pathway involved in this compound-induced cell death.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Caption: Mitochondrial-mediated apoptosis signaling pathway.

Signaling Pathways in this compound Induced Cytotoxicity

Aloe Emodin and its derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial-mediated intrinsic pathway.[6] This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[7]

Key events in this pathway include:

-

Mitochondrial Membrane Potential Disruption: Increased ROS can lead to the depolarization of the mitochondrial membrane.

-

Regulation of Bcl-2 Family Proteins: Aloe Emodin has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[6]

-

Cytochrome c Release: The altered balance of Bcl-2 family proteins promotes the release of cytochrome c from the mitochondria into the cytosol.[6]

-

Caspase Activation: In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[6]

-

Apoptosis Execution: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, resulting in the characteristic morphological and biochemical changes of programmed cell death.

In some cell types, Aloe Emodin has also been implicated in other cell death mechanisms, such as pyroptosis, through the activation of the caspase-9/3/Gasdermin E (GSDME) axis.[8] This highlights the compound's potential to induce cell death through multiple pathways, which is a desirable characteristic for an anticancer agent.

References

- 1. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. assets.fishersci.com [assets.fishersci.com]

Pharmacokinetic Profile of Aloe Emodin 8-Glucoside in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of Aloe Emodin 8-Glucoside (AEG), also known as emodin-8-O-β-D-glucoside, in animal models. The information presented herein is intended to support research, development, and clinical application of this compound. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological pathways.

Executive Summary

This compound (AEG) is a glycosylated form of the anthraquinone emodin. Following oral administration in animal models, primarily rats, AEG is absorbed and undergoes metabolic transformation. The primary metabolites detected in plasma include aloe-emodin, emodin, and hydroxyemodin. Toxicokinetic studies indicate that the systemic exposure (AUC) to AEG and its metabolites is generally dose-proportional. The time to reach maximum plasma concentration (Tmax) is typically less than six hours. This guide provides a comprehensive compilation of the available data on the absorption, distribution, metabolism, and excretion (ADME) of AEG, alongside detailed experimental protocols and an examination of its interaction with key cellular signaling pathways.

Pharmacokinetic Data

The following tables summarize the quantitative pharmacokinetic data for this compound and its primary metabolites following oral administration in rats.

Table 1: Pharmacokinetic Parameters of this compound (EG) and its Metabolites in Rats Following Single Oral Administration

| Analyte | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |

| Emodin-8-O-β-D-glucoside (EG) | Low | Data not available | < 6 | Dose-proportional | Data not available |

| Medium | Data not available | < 6 | Dose-proportional | Data not available | |

| High | Data not available | < 6 | Dose-proportional | Data not available | |

| Aloe-emodin-8-O-β-D-glucoside | Low | Data not available | < 6 | Dose-proportional | Data not available |

| Medium | Data not available | < 6 | Dose-proportional | Data not available | |

| High | Data not available | < 6 | Dose-proportional | Data not available | |

| Emodin | Low | Data not available | < 6 | Dose-proportional | Data not available |

| Medium | Data not available | < 6 | Dose-proportional | Data not available | |

| High | Data not available | < 6 | Dose-proportional | Data not available | |

| Aloe-emodin | Low | Data not available | < 6 | Dose-proportional | Data not available |

| Medium | Data not available | < 6 | Dose-proportional | Data not available | |

| High | Data not available | < 6 | Dose-proportional | Data not available | |

| Hydroxyemodin | Low | Data not available | < 6 | Dose-proportional | Data not available |

| Medium | Data not available | < 6 | Dose-proportional | Data not available | |

| High | Data not available | < 6 | Dose-proportional | Data not available |

Note: Specific quantitative values for Cmax, AUC, and T1/2 are not yet publicly available in the reviewed literature. The area under the curve (AUC) for the parent compound and its metabolites has been reported to be positively correlated with the administered dose.[1] The time to maximum concentration (Tmax) for all analytes was observed to be less than 6 hours.[1] The in vivo residence time was up to 12 hours.[1]

Experimental Protocols

This section details the methodologies employed in the pharmacokinetic studies of this compound in animal models.

Animal Studies

-

Animal Model: Male and female Sprague-Dawley rats are commonly used.

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Administration: this compound is administered orally via gavage.

-

Vehicle: A suitable vehicle for suspension, such as propylene glycol, is used.

-

Dose Levels: Studies have been conducted using low, medium, and high dose levels. While specific mg/kg doses are not consistently reported across all public literature, dose-ranging studies are a common practice.

-

Volume: The administration volume is typically maintained at 10 mL/kg of body weight.

-

-

Blood Sampling:

-

Route: Blood samples are collected from the tail vein or via cardiac puncture at terminal time points.

-

Time Points: A typical sampling schedule includes pre-dose (0 h) and multiple post-dose time points, such as 0.5, 1, 2, 4, 6, 8, 12, and 24 hours, to adequately characterize the plasma concentration-time profile.

-

Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

-

Analytical Methodology: UPLC-Q-TOF-MS

An ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) method is employed for the simultaneous determination of this compound and its metabolites in rat plasma.[1]

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like methanol. The supernatant is then separated and analyzed.

-

Chromatographic Conditions (Representative):

-

Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm).

-

Mobile Phase: A gradient elution is used with a binary mobile phase system consisting of:

-

Mobile Phase A: Water with an additive like 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with an additive like 0.1% formic acid.

-

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Mass Spectrometry Conditions (Representative):

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analytes.

-

Scan Mode: Full scan mode for qualitative analysis and targeted MS/MS for quantitative analysis.

-

Key Parameters:

-

Capillary Voltage: ~3.0 kV

-

Desolvation Temperature: ~450-500°C

-

Desolvation Gas Flow: ~800-1000 L/hr

-

Collision Energy: Optimized for each analyte to achieve characteristic fragmentation.

-

-

Signaling Pathway Analysis

This compound has been shown to modulate inflammatory signaling pathways. A key pathway identified is the Toll-like receptor 2 (TLR-2) mediated mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascade.[2]

Experimental Workflow for Signaling Pathway Analysis

The following diagram illustrates a typical workflow for investigating the effect of this compound on a cellular signaling pathway.

TLR-2/MAPK/NF-κB Signaling Pathway Activated by this compound

The following diagram illustrates the proposed mechanism of action for this compound in activating the TLR-2/MAPK/NF-κB signaling pathway in macrophages.

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by its conversion to active metabolites and dose-proportional systemic exposure. The primary analytical method for its quantification is UPLC-Q-TOF-MS. Furthermore, AEG has been shown to modulate the immune response through the activation of the TLR-2/MAPK/NF-κB signaling pathway. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology, providing a foundation for further investigation into the therapeutic potential of this natural compound. Further studies are warranted to obtain more precise quantitative pharmacokinetic parameters and to fully elucidate the downstream effects of its signaling pathway modulation.

References

Stability of Aloe Emodin 8-Glucoside in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloe Emodin 8-Glucoside is a naturally occurring anthraquinone O-glycoside found in various medicinal plants, including those of the Aloe and Rheum species. It is the 8-O-β-D-glucopyranoside of aloe-emodin. Upon hydrolysis, it yields aloe-emodin, its aglycone, which is known for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Understanding the stability of this compound in solution is critical for the development of stable pharmaceutical formulations and for ensuring the potency and safety of therapeutic products derived from it.

This technical guide provides an in-depth overview of the stability of this compound in solution, drawing upon available data for the parent compound and its closely related analogues, aloin (an anthrone C-glycoside) and aloe-emodin (the aglycone). The guide details the factors influencing its degradation, outlines experimental protocols for stability assessment, and describes the known signaling pathways associated with its bioactive form.

Chemical Structure and Relationship to Related Compounds

This compound is structurally distinct from aloin, another major anthraquinone derivative from Aloe species. This compound is an O-glycoside, where the glucose moiety is attached to the aloe-emodin backbone via an oxygen atom. In contrast, aloin is a C-glycoside, with the glucose unit directly bonded to the anthrone ring through a more stable carbon-carbon bond. This structural difference significantly impacts their relative stabilities, with O-glycosides like this compound being more susceptible to hydrolysis.

Stability Profile of this compound and Related Compounds

While specific quantitative stability data for this compound is limited in publicly available literature, its stability can be inferred from extensive studies on aloin and its aglycone, aloe-emodin. As an O-glycoside, this compound is expected to be more prone to acid- and enzyme-catalyzed hydrolysis to yield aloe-emodin and glucose compared to the more stable C-glycoside, aloin.

Factors Affecting Stability

The primary factors influencing the stability of this compound in solution are pH, temperature, and oxidative stress.

-

pH: Acidic conditions are expected to significantly accelerate the hydrolysis of the O-glycosidic bond of this compound, leading to the formation of aloe-emodin. Studies on the related compound aloin show that it is most stable at acidic pH (around 3.5-5.0) and degrades rapidly at higher pH values[1][2]. However, the aglycone, aloe-emodin, has been found to be more susceptible to acid hydrolysis than to alkaline or neutral conditions[3][4].

-

Temperature: Elevated temperatures will increase the rate of degradation of this compound. For aloin, a significant decrease in stability is observed at temperatures above 40°C, with rapid decomposition at 70°C[1][2]. Similar temperature-dependent degradation is anticipated for this compound.

-

Oxidation: Oxidative conditions can also contribute to the degradation of anthraquinone derivatives. Forced degradation studies on aloe-emodin have shown moderate degradation in the presence of hydrogen peroxide[3][4].

-

Light: While some studies on aloin suggest that light has a minimal effect on its stability[5], forced degradation studies on aloe-emodin indicate some degradation upon exposure to daylight[3][4]. Therefore, protection from light is advisable for solutions of this compound.

Quantitative Stability Data for Related Compounds

The following tables summarize the quantitative data from forced degradation studies on aloe-emodin and stability studies on aloin, which serve as a proxy for understanding the stability of this compound.

Table 1: Forced Degradation of Aloe-Emodin

| Stress Condition | Reagent/Parameters | Duration | % Degradation of Aloe-Emodin | Reference |

| Acid Hydrolysis | 0.1 N HCl | 2 hours | 70.78% | [3][4] |

| Base Hydrolysis | 0.1 N NaOH | 2 hours | Less susceptible than acid | [3] |

| Oxidative | 6% v/v H₂O₂ | 3 hours | 38.13% | [3][4] |

| Thermal (Dry Heat) | 105°C | 8 hours | 10.77% | [3][4] |

| Hydrolytic (Water) | 80°C | 8 hours | 63.77% | [3][4] |

| Photolytic (Daylight) | - | 8 hours | 14.26% | [3][4] |

Table 2: Stability of Aloin A in Solution

| Temperature | pH | Duration | % Aloin A Remaining | Reference |

| 4°C | 7.0 | 14 days | ~40% | [5][6] |

| 30°C | 7.0 | 3 days | <10% | [5][6] |

| 50°C | 7.0 | 12 hours | <10% | [5][6] |

| 70°C | 7.0 | 6 hours | <10% | [5][6] |

| Room Temp | 2.0 | 14 days | 94% | [5][6] |

| Room Temp | 8.0 | 12 hours | <2% | [5][6] |

Signaling Pathways

This compound has been shown to exert direct biological effects, particularly in glucose metabolism. Furthermore, upon hydrolysis to aloe-emodin, it engages with a multitude of cellular signaling pathways implicated in inflammation, neuroprotection, and cancer.

Direct Signaling of this compound

Studies have demonstrated that this compound can directly influence glucose utilization through the insulin signaling pathway. It has been shown to activate key downstream regulators, including insulin receptor beta (IR-β), insulin receptor substrate 1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and protein kinase B (Akt), thereby promoting glucose uptake and glycogen synthesis.

Signaling Pathways of Aloe-Emodin (Aglycone)

The aglycone, aloe-emodin, exhibits broader pharmacological effects by modulating several key signaling pathways:

-

Anti-inflammatory Pathway: Aloe-emodin has been shown to suppress inflammation by inhibiting the PI3K/Akt/mTOR and NF-κB signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines.

-

Neuroprotective Pathway: In the context of ischemic stroke, aloe-emodin has demonstrated neuroprotective effects by modulating the PI3K/AKT/mTOR and NF-κB pathways, thereby reducing nerve injury and neuroinflammation.

Experimental Protocols for Stability Assessment

A stability-indicating method is crucial for the accurate quantification of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are suitable techniques for this purpose.

Forced Degradation Study Protocol

A forced degradation study is performed to generate potential degradation products and to demonstrate the specificity of the analytical method.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the solution at room temperature or heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at room temperature or heat at 60-80°C for a specified period. Neutralize the solution with 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-6% v/v). Keep the solution at room temperature for a specified period (e.g., 3-24 hours).

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80-105°C) for a specified period (e.g., 8-24 hours).

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or daylight for a specified period. A control sample should be kept in the dark.

-

Analysis: Analyze the stressed samples and a control sample using a validated stability-indicating HPLC or HPTLC method.

HPLC Method for Analysis

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used to separate the parent compound from its degradation products. A common mobile phase consists of a mixture of an aqueous solution with a pH modifier (e.g., 0.1% phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both this compound and aloe-emodin have significant absorbance (e.g., 254 nm or 263 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

HPTLC Method for Analysis

-

Stationary Phase: Pre-coated silica gel 60 F254 plates.

-

Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid in appropriate ratios (e.g., 10:2:1, v/v/v).

-

Application: Apply the samples as bands on the HPTLC plate.

-

Development: Develop the plate in a saturated chromatographic chamber.

-

Detection: Scan the dried plate with a TLC scanner at a suitable wavelength (e.g., 263 nm).

Conclusion

The stability of this compound in solution is a critical parameter for its successful development as a therapeutic agent. As an O-glycoside, it is inherently more susceptible to hydrolysis, particularly in acidic conditions, than its C-glycoside counterpart, aloin. Temperature and oxidative stress also play significant roles in its degradation. The primary degradation product is expected to be its aglycone, aloe-emodin, which possesses a broad spectrum of pharmacological activities.

A thorough understanding of these stability characteristics, coupled with the implementation of robust stability-indicating analytical methods, is essential for the formulation of stable and effective products containing this compound. Further research focusing on the specific degradation kinetics of this compound under various conditions will provide valuable data for optimizing formulation strategies and defining appropriate storage conditions.

References

- 1. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aloe-emodin-8-O-beta-D-glucopyranoside | CAS:33037-46-6 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential of Aloe Emodin 8-O-Glucoside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloe Emodin 8-O-Glucoside (AEG), a naturally occurring anthraquinone glycoside found in plants such as Aloe vera and Rheum palmatum, is emerging as a compound of significant interest in early-stage drug discovery.[1][2] Its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, underscore its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current state of research on AEG's bioactivity, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways it modulates. While much of the detailed mechanistic work has been conducted on its aglycone, Aloe Emodin (AE), this guide will focus on the available data for AEG and, where necessary, extrapolate potential experimental approaches based on studies of its more extensively researched counterpart.

Anticancer Bioactivity

Early-stage research has highlighted the potential of AEG as an anticancer agent, particularly against nervous system tumors. In vitro studies have demonstrated its ability to inhibit the viability and proliferation of various cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity

The inhibitory effects of AEG on the viability of neuroblastoma and glioblastoma cell lines have been quantified using various assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |

| SK-N-AS | Neuroblastoma | MTT | 96 h | 108.7 | [3] |

| T98G | Human Glioblastoma | MTT | 96 h | 61.24 | [3] |

| C6 | Mouse Glioblastoma | MTT | 96 h | 52.67 | [3] |

Experimental Protocols

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [3]

This colorimetric assay assesses cell metabolic activity.

-

Cell Seeding: Plate cancer cells (e.g., SK-N-AS, T98G, C6) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of AEG (e.g., 5-200 µM) for a specified duration (e.g., 96 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

b) CellTiter-Glo® (CTG) Luminescent Cell Viability Assay: [3]

This assay quantifies ATP, an indicator of metabolically active cells.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Luminescence Measurement: Measure the luminescent signal using a luminometer.

-

Data Analysis: Correlate the luminescence signal with the number of viable cells.

c) BrdU (5-bromo-2'-deoxyuridine) Cell Proliferation Assay: [3]

This immunoassay measures DNA synthesis.

-

Cell Seeding and Treatment: Plate cells and treat with AEG as described above.

-

BrdU Labeling: Add BrdU to the cell culture medium and incubate to allow for its incorporation into newly synthesized DNA.

-

Immunodetection: Fix the cells and detect the incorporated BrdU using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Substrate Addition and Measurement: Add a substrate that is converted by the enzyme into a colored product and measure the absorbance.

-

Data Analysis: Relate the absorbance to the level of cell proliferation.

a) Annexin V-FITC/Propidium Iodide (PI) Staining: [4][5]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with AEG at various concentrations.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

b) Western Blot Analysis for Apoptosis Markers: [6][7]

This technique detects the expression levels of key apoptosis-related proteins.

-

Protein Extraction: Lyse AEG-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved Caspase-9, Bcl-2, Bax) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in Anticancer Activity

While the precise signaling pathways modulated by AEG in cancer are still under investigation, studies on its aglycone, Aloe Emodin, provide significant insights. AE is known to induce apoptosis and cell cycle arrest through various pathways, including the PI3K/Akt/mTOR and MAPK pathways.[6]

Caption: Hypothesized anticancer signaling pathways of AEG, adapted from Aloe Emodin studies.

Anti-inflammatory and Immunomodulatory Bioactivity

AEG has demonstrated significant immunomodulatory effects, suggesting its potential in treating inflammatory conditions.

Quantitative Data: Cytokine Induction

AEG has been shown to induce the secretion of pro-inflammatory cytokines in macrophage and monocytic cell lines.

| Cell Line | Cytokine | Treatment Concentration (µM) | Fold Induction (vs. Control) | Reference |

| RAW264.7 | TNF-α | 20 | 4.9 | [2] |

| RAW264.7 | IL-6 | 20 | 1.6 | [2] |

Experimental Protocols

-

Cell Culture and Treatment: Culture RAW264.7 or THP-1 cells and treat with AEG (e.g., 20 µM).

-

Supernatant Collection: Collect the cell culture supernatant at specified time points.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.

-

Data Analysis: Quantify the cytokine concentrations based on a standard curve.

-

Cell Lysis and Protein Quantification: Lyse AEG-treated cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate proteins and transfer to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of MAPK proteins (JNK, p38) and NF-κB.

-

Detection: Visualize and quantify the protein bands to determine the activation state of the signaling pathways.

Signaling Pathways in Immunomodulation

AEG has been shown to activate the TLR-2/MAPK/NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.[2]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Emodin 8-O-glucoside primes macrophages more strongly than emodin aglycone via activation of phagocytic activity and TLR-2/MAPK/NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jbuon.com [jbuon.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Integrated analysis of potential pathways by which aloe-emodin induces the apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Characterization of Aloe-Emodin 8-O-Glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characterization of Aloe-Emodin 8-O-Glucoside, a naturally occurring anthraquinone glycoside with significant interest in pharmaceutical research. This document details its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering comprehensive data, experimental protocols, and visualizations of its associated signaling pathways.

Introduction